Methyl 6-chloronicotinate
Description
Significance as a Pyridine (B92270) Derivative in Advanced Organic Chemistry
Methyl 6-chloronicotinate belongs to the class of pyridine derivatives, which are heterocyclic compounds containing a six-membered ring with one nitrogen atom. tcichemicals.com The presence of both a chloro substituent and a methyl ester group on the pyridine ring makes it a versatile building block in organic synthesis. tcichemicals.com These functional groups provide reactive sites for various chemical transformations, allowing for the construction of more complex molecules. The chlorine atom, for instance, can be displaced or participate in cross-coupling reactions, while the methyl ester can be hydrolyzed or converted to other functional groups.
The pyridine nucleus itself is a common structural motif in many biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound allows for targeted modifications, making it a valuable precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Overview of Research Trajectories and Academic Relevance
Research involving this compound primarily focuses on its utility as a synthetic intermediate. One significant area of its application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds, and this compound can serve as a coupling partner to create biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. libretexts.orgnih.gov
Furthermore, this compound is a key intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators. researchgate.netnih.gov GPCRs are a large family of transmembrane receptors that are involved in numerous physiological processes, making them important drug targets. The ability to synthesize novel modulators for these receptors is of high academic and industrial interest.
The compound is also utilized in the synthesis of retinoid X receptor (RXR) ligands, which have various clinical applications. sigmaaldrich.com Additionally, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide (B6601156) derivatives that exhibit antagonist potency for the transient receptor potential vanilloid 1 (TRPV1) channel. sigmaaldrich.com
Scope and Objectives of the Comprehensive Research Compendium
This compendium aims to provide a focused and detailed overview of the chemical significance of this compound in contemporary research. The primary objective is to present scientifically accurate information regarding its role as a pyridine derivative in advanced organic synthesis. The subsequent sections will delve into its use as a building block and its applications in various synthetic methodologies, supported by detailed research findings. This article will strictly adhere to the outlined topics, providing a professional and authoritative resource for the scientific community.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXVIWDFLGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291810 | |
| Record name | Methyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-91-6 | |
| Record name | 73781-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-chloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Process Chemistry of Methyl 6 Chloronicotinate
Classical and Modern Synthetic Routes to Methyl 6-chloronicotinate
The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges. These routes primarily involve the esterification of nicotinic acid precursors and the regioselective chlorination of the pyridine (B92270) core.
Esterification-Based Syntheses from Nicotinic Acid Precursors
A common and direct approach to this compound involves the esterification of 6-chloronicotinic acid. In a typical procedure, 6-chloronicotinic acid is refluxed with dimethyl carbonate in the presence of concentrated sulfuric acid. nih.govresearchgate.net The reaction mixture is then neutralized, and the product is extracted to yield this compound. nih.gov Another method involves refluxing 6-methylnicotinic acid in methanol (B129727) saturated with gaseous hydrogen chloride, followed by evaporation and extraction. prepchem.com
The following table summarizes a representative esterification synthesis:
| Reactants | Reagents | Conditions | Outcome | Reference |
| 6-chloronicotinic acid, dimethyl carbonate | Concentrated H2SO4 | Reflux for 17 hours | This compound | nih.govresearchgate.net |
| 6-Methylnicotinic acid | Methanol, gaseous hydrogen chloride | Reflux for 1 hour | Methyl 6-methylnicotinate | prepchem.com |
Regioselective Chlorination Strategies for Pyridine Core Modification
Achieving regioselective chlorination at the 6-position of the pyridine ring is a critical step in synthesizing this compound from precursors that are not already chlorinated. The reactivity of the pyridine ring can be low, necessitating activation strategies. researchgate.net One approach involves the use of pyridine N-oxides, which exhibit enhanced reactivity towards nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net
The development of methods for the direct and selective functionalization of the pyridine ring is an active area of research. For instance, mechanochemically activated magnesium metal has been shown to mediate the direct C-4 alkylation of pyridines with excellent regioselectivity. organic-chemistry.org While not a direct chlorination, this highlights the potential for developing selective C-H functionalization methods.
A significant challenge in the synthesis of nicotinic acid derivatives is achieving high yields and purity without the need for extensive purification of intermediates. google.com One patented process describes the conversion of nicotinamides to nicotinic acids in high yield and purity using nitrite (B80452) salts in the presence of an acid. google.com
Electrochemical Synthesis Approaches
Electrochemical methods offer a promising green alternative for the synthesis of organic compounds. While specific research on the direct electrochemical synthesis of this compound is not widely available, related studies on nicotinic acid derivatives suggest the feasibility of this approach. For example, the electrochemical fabrication of copper films from a deep eutectic solvent has been studied with nicotinic acid as an additive, demonstrating the electrochemical activity of this class of compounds. researchgate.netnorthampton.ac.uknorthampton.ac.uk The formation of chlorinated products has been observed in electrochemical systems containing chloride ions, indicating the potential for electrochemical chlorination. researchgate.net
Green Chemistry Applications in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to create more environmentally friendly and economically viable processes. rasayanjournal.co.incitedrive.comresearchgate.net
Sustainable Solvent Selection and Optimization (e.g., Cyrene)
A key aspect of green chemistry is the replacement of hazardous organic solvents with safer, bio-based alternatives. rsc.orgrsc.orgmonash.edu Cyrene (dihydrolevoglucosenone), a biodegradable solvent derived from cellulose, has emerged as a potential substitute for toxic solvents like DMF and NMP. rsc.orgdigitellinc.com Cyrene has been successfully used as a solvent in various organic reactions, including nucleophilic aromatic substitution, which is relevant to the synthesis of pyridine derivatives. digitellinc.com While it can be unstable in the presence of strong acids and bases, its favorable health and safety profile make it an attractive option for optimizing reaction conditions. rsc.orgdigitellinc.com Research has shown that Cyrene can be an effective medium for a range of chemical transformations, and its use in esterification reactions has been investigated. nih.gov
| Solvent | Key Features | Relevant Applications | Reference |
| Cyrene | Bio-based, biodegradable, low toxicity | Nucleophilic aromatic substitution, esterification | rsc.orgdigitellinc.comnih.gov |
Continuous-Flow Microreactor Systems for Enhanced Efficiency
Continuous-flow microreactor technology offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. nih.govmit.eduwur.nl These systems allow for precise control over reaction parameters, leading to higher yields and purities. nih.gov
The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous-flow microwave reactors. nih.govtechnologynetworks.com For instance, the Bohlmann-Rahtz pyridine synthesis can be carried out in a single step in a flow reactor, avoiding the isolation of intermediates. nih.gov Biocatalytic syntheses in continuous-flow microreactors are also of growing interest for producing specialty chemicals. researchgate.netresearchgate.net The integration of reaction and separation steps within a microfluidic system further enhances efficiency. wur.nl While specific applications to this compound are still emerging, the successful use of flow chemistry for related pyridine derivatives suggests a promising future for this technology in its production. mdpi.com
| Technology | Advantages | Relevant Syntheses | Reference |
| Continuous-Flow Microreactors | Enhanced heat/mass transfer, improved safety, automation | Pyridine and dihydropyridine (B1217469) synthesis, biocatalytic reactions | nih.govnih.govtechnologynetworks.comresearchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. While specific, detailed protocols for the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of this technology can be applied to its formation. The primary synthetic route to this compound involves the esterification of 6-chloronicotinic acid. Microwave irradiation can potentially accelerate this reaction, leading to shorter reaction times and improved yields.
The benefits of microwave-assisted organic synthesis are well-established, including rapid heating, increased reaction rates, and often, higher product yields with improved purity. organic-chemistry.org In a typical laboratory setting, the esterification of a carboxylic acid like 6-chloronicotinic acid with an alcohol (in this case, methanol, to form the methyl ester) is often heated at reflux for several hours. nih.gov Microwave energy can significantly reduce this time to mere minutes.
The table below illustrates a comparative overview of traditional heating versus microwave-assisted synthesis for a generic esterification reaction, which can be extrapolated to the synthesis of this compound.
Table 1: Comparison of Traditional vs. Microwave-Assisted Esterification
| Parameter | Traditional Heating (Oil Bath/Heating Mantle) | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection; slow and inefficient heat transfer. | Direct dielectric heating; rapid and uniform heating of the reaction mixture. |
| Reaction Time | Typically several hours to overnight. nih.gov | Often reduced to minutes. organic-chemistry.org |
| Energy Efficiency | Lower, as the entire apparatus and surroundings are heated. | Higher, as energy is focused directly on the reactants and solvent. |
| Temperature Control | Less precise, with potential for localized overheating. | Highly precise, with real-time temperature and pressure monitoring. |
| Product Yield & Purity | May be lower due to prolonged reaction times and potential for side reactions. | Often higher yields and improved purity due to shorter reaction times and reduced side product formation. organic-chemistry.org |
Scalability and Industrial Process Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to an industrial process for producing this compound presents several challenges and requires careful consideration of various factors. The laboratory-scale synthesis, as described in the literature, involves the reaction of 6-chloronicotinic acid with dimethyl carbonate in the presence of concentrated sulfuric acid, followed by a work-up procedure involving aqueous sodium bicarbonate and extraction with dichloromethane. nih.gov
Scaling up this process requires a thorough evaluation of each step for safety, cost-effectiveness, and environmental impact. The choice of reagents, solvents, and reaction conditions must be optimized for large-scale production.
The following table outlines key considerations for the industrial scale-up of this compound synthesis.
Table 2: Scalability and Industrial Process Considerations
| Factor | Laboratory-Scale Synthesis | Industrial-Scale Considerations |
| Reagents | Use of dimethyl carbonate and concentrated sulfuric acid. nih.gov | Sulfuric acid is highly corrosive and requires specialized handling and equipment. Alternative, less hazardous catalysts might be explored. The stoichiometry of reagents needs to be optimized for cost and yield on a large scale. |
| Solvents | Dichloromethane is used for extraction. nih.gov | Dichloromethane is a volatile and regulated solvent. Alternative, greener, and more easily recoverable solvents would be preferred for industrial use to minimize environmental impact and worker exposure. |
| Reaction Conditions | Refluxing for an extended period (17 hours). nih.gov | Long reaction times are inefficient for industrial production. The use of process intensification technologies, such as continuous flow reactors or optimized catalysts, could significantly reduce batch times. |
| Work-up and Purification | Aqueous sodium bicarbonate wash and evaporation. nih.gov | Large-volume extractions and evaporations are energy-intensive and can be bottlenecks in a production process. Crystallization or distillation methods would need to be developed and optimized for large-scale purification. |
| Equipment | Standard laboratory glassware. nih.gov | Requires large, corrosion-resistant reactors and purification equipment. The capital investment for such equipment is a significant consideration. |
| Safety | Standard laboratory safety protocols. | Rigorous process safety management is required to handle large quantities of corrosive and potentially hazardous materials. This includes detailed risk assessments and implementation of robust safety measures. |
| Waste Management | Generation of aqueous and organic waste. | Efficient and environmentally compliant waste treatment and disposal processes are crucial. Solvent recovery and recycling would be a key objective. |
Elucidating the Reactivity and Mechanistic Pathways of Methyl 6 Chloronicotinate
Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring in methyl 6-chloronicotinate is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack, a reactivity pattern opposite to that of benzene (B151609) and its derivatives, which typically undergo electrophilic substitution. pressbooks.pubwikipedia.org The presence of a good leaving group, the chloride ion, at the 6-position, further facilitates these reactions.
Influence of the 6-Chloro Substituent on Electrophilicity
The 6-chloro substituent plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr). The electronegative chlorine atom, along with the nitrogen atom in the ring, withdraws electron density from the aromatic system, increasing the electrophilicity of the carbon atoms, particularly at the ortho and para positions relative to the nitrogen. pressbooks.pubnih.gov This electron deficiency makes the ring more susceptible to attack by nucleophiles.
The mechanism of SNAr reactions on such activated systems typically proceeds via a two-step addition-elimination pathway. pressbooks.pubtotal-synthesis.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. total-synthesis.commasterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing effects of the nitrogen atom and the chloro substituent. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pub The rate of these reactions is often dependent on the stability of the Meisenheimer intermediate, which is enhanced by the presence of electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com
Diverse Nucleophile Additions and Product Formation
A wide array of nucleophiles can displace the chloride at the 6-position of this compound, leading to a diverse range of substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, and thiols. For instance, the reaction with various amines provides access to 6-aminonicotinic acid derivatives, which are valuable building blocks in medicinal chemistry. nih.gov Similarly, reactions with alkoxides and thiols yield the corresponding 6-alkoxy- and 6-thio-substituted nicotinates.
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonia (B1221849) | Methyl 6-aminonicotinate | Aqueous ammonia, heat | High | General knowledge |
| Primary Amines (e.g., Aniline) | Methyl 6-(phenylamino)nicotinate | Often requires a base (e.g., K2CO3) and heat | Good to excellent | nih.gov |
| Secondary Amines (e.g., Morpholine) | Methyl 6-morpholinonicotinate | Typically heated in the presence of a base | Good to excellent | nih.gov |
| Sodium Methoxide | Methyl 6-methoxynicotinate | Methanol (B129727), heat | High | General knowledge |
| Sodium Ethanethiolate | Methyl 6-(ethylthio)nicotinate | Ethanethiol, base (e.g., NaH) | Good | General knowledge |
Transition Metal-Catalyzed Coupling Reactions for C-C and C-Heteroatom Bond Formation
The carbon-chlorine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules from simple precursors.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald Couplings)
Palladium-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine in the presence of a base and a suitable phosphine (B1218219) ligand, is a prime example. wikipedia.org This reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. This compound can readily participate in Buchwald-Hartwig aminations with a variety of primary and secondary amines, providing an alternative and often more general route to 6-aminonicotinate derivatives compared to direct SNAr. libretexts.org
Other important palladium-catalyzed reactions include the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound. libretexts.org This reaction is highly effective for the formation of biaryl structures. This compound can be coupled with various arylboronic acids or esters to generate 6-aryl-nicotinates. researchgate.netorganic-chemistry.org The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aniline | Pd(OAc)2 / Xantphos | Cs2CO3 | Methyl 6-(phenylamino)nicotinate | nih.gov |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Methyl 6-phenylnicotinate | organic-chemistry.org |
| Heck Reaction | Styrene | Pd(OAc)2 / P(o-tolyl)3 | Et3N | Methyl 6-styrylnicotinate | wikipedia.orgorganic-chemistry.org |
Borylation Reactions and Subsequent Transformations
The introduction of a boron-containing functional group onto the pyridine ring of this compound opens up further avenues for synthetic diversification. The Miyaura borylation is a palladium-catalyzed reaction that couples an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), to form an aryl boronate ester. alfa-chemistry.comorganic-chemistry.org This reaction provides a direct route to methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate.
Alternatively, iridium-catalyzed C-H borylation can be employed, although this typically targets the C-H bonds of the pyridine ring rather than displacing the chloro substituent. nih.govdigitellinc.com The regioselectivity of such reactions is often governed by steric and electronic factors. acs.org
The resulting boronate esters are versatile intermediates that can participate in a wide range of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. arkat-usa.orgumich.eduresearchgate.net This two-step sequence of borylation followed by Suzuki-Miyaura coupling allows for the synthesis of a vast array of 6-substituted nicotinates that might be difficult to access through other means.
Transformations of the Methyl Ester Functional Group
The methyl ester group of this compound is also amenable to a variety of chemical transformations, further expanding the synthetic utility of this compound.
One of the most common transformations is the hydrolysis of the ester to the corresponding carboxylic acid, 6-chloronicotinic acid. nih.govgoogle.comgoogle.com This is typically achieved under basic conditions, for example, by treatment with aqueous sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid can then be used in a range of further reactions, such as amide bond formation.
The methyl ester can also be converted directly into amides through aminolysis, by reaction with ammonia or primary or secondary amines, often at elevated temperatures. Furthermore, the ester can be reduced to the corresponding primary alcohol, (6-chloropyridin-3-yl)methanol. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride or, in some cases, with milder reagents such as sodium borohydride (B1222165) in the presence of an activating agent.
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH(aq), then H+ | 6-Chloronicotinic acid | nih.gov |
| Amidation | Ammonia, heat | 6-Chloronicotinamide | General knowledge |
| Reduction | LiAlH4 | (6-Chloropyridin-3-yl)methanol | General knowledge |
| Reduction | NaBH4 / MeOH | (6-Chloropyridin-3-yl)methanol |
Enzymatic Amidation and Nicotinamide (B372718) Derivative Synthesis
The synthesis of nicotinamide derivatives from this compound can be efficiently achieved through enzymatic amidation, offering a green and sustainable alternative to traditional chemical methods. The use of biocatalysts, such as lipases, provides advantages like mild reaction conditions, high selectivity, and improved catalytic efficiency.
A notable example is the use of Novozym® 435, an immobilized Candida antarctica lipase (B570770) B (CALB), to catalyze the amidation of this compound with various amines. viu.ca This enzymatic process has been successfully demonstrated in both batch reactors and continuous-flow microreactors, with the latter offering significantly reduced reaction times and improved yields. viu.ca
The general mechanism for lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of the ester, leading to the release of methanol and the formation of the acyl-enzyme complex. Subsequently, the amine nucleophilically attacks the acyl-enzyme intermediate, resulting in the formation of the corresponding nicotinamide derivative and regeneration of the enzyme.
Detailed Research Findings:
A study on the enzymatic synthesis of nicotinamide derivatives using Novozym® 435 and this compound in a continuous-flow microreactor provided the following key findings:
Optimal Conditions: The highest product yields were achieved at a temperature of 50°C and a residence time of 35 minutes. viu.ca
Solvent Effects: The choice of solvent significantly impacts the reaction yield, with tert-amyl alcohol being an effective and environmentally friendly option. viu.ca
Substrate Scope: The enzymatic method is applicable to a range of amines, including isobutylamine, methylamine, ethylamine, and various benzylamines. viu.ca
The following interactive data table summarizes the yields of various nicotinamide derivatives synthesized from this compound and different amines using Novozym® 435 in a continuous-flow microreactor.
| Amine | Product | Yield (%) |
| Isobutylamine | N-isobutyl-6-chloronicotinamide | 85.2 |
| Methylamine | N-methyl-6-chloronicotinamide | 82.1 |
| Ethylamine | N-ethyl-6-chloronicotinamide | 83.5 |
| Benzylamine | N-benzyl-6-chloronicotinamide | 86.8 |
| 4-chlorobenzylamine | N-(4-chlorobenzyl)-6-chloronicotinamide | 84.3 |
| 4-methoxybenzylamine | N-(4-methoxybenzyl)-6-chloronicotinamide | 87.5 |
Data sourced from a study on the green synthesis of nicotinamide derivatives. viu.ca
This enzymatic approach provides a highly efficient and sustainable route for the synthesis of a diverse range of nicotinamide derivatives from this compound.
Hydrolysis and Other Ester Modifications
The ester functionality in this compound is susceptible to hydrolysis and other modifications, such as transesterification, which are fundamental reactions in its chemical transformations.
Hydrolysis:
The hydrolysis of this compound to 6-chloronicotinic acid can be catalyzed by either acid or base. zenodo.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid like hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly used for the hydrolysis of esters. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is driven to completion by the formation of a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.org
Other Ester Modifications:
Transesterification is another important modification of the ester group in this compound. This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. nih.gov Lipases can also be employed to catalyze transesterification reactions under mild conditions. nih.gov This process is particularly useful for introducing different alkyl or aryl groups to the ester moiety, thereby modifying the compound's physical and chemical properties.
Redox Processes Involving the Pyridine Nucleus and Chlorine Moiety
The reactivity of this compound is also influenced by redox processes that can occur at the pyridine nucleus and the chlorine substituent.
Redox Processes of the Pyridine Nucleus:
The pyridine ring in this compound is generally resistant to oxidation due to the electron-withdrawing nature of the nitrogen atom and the ester group. wikipedia.org However, under strong oxidizing conditions, oxidation of the pyridine ring can occur, potentially leading to the formation of N-oxides or ring-opened products. mdpi.comresearchgate.net
Reduction of the pyridine ring is more readily achievable. Catalytic hydrogenation using transition metal catalysts like palladium or platinum can reduce the pyridine ring to a piperidine (B6355638) ring. gcwgandhinagar.com The specific conditions of the hydrogenation can influence the selectivity of the reduction.
Redox Processes Involving the Chlorine Moiety:
The chlorine atom at the 6-position of the pyridine ring can be removed through reductive dehalogenation. This is a crucial reaction for modifying the structure and reactivity of the molecule.
Palladium-Catalyzed Hydrodechlorination: A common and efficient method for the dehalogenation of chloropyridines is through palladium-catalyzed hydrodechlorination. mdpi.com This reaction typically involves a palladium catalyst, a hydride source (such as hydrogen gas, formates, or silanes), and a base. The mechanism generally proceeds through a catalytic cycle involving oxidative addition of the chloropyridine to the palladium(0) complex, followed by reductive elimination to yield the dechlorinated product.
While specific studies on the electrochemical properties of this compound are limited, cyclic voltammetry studies of similar chloropyridine derivatives can provide insights into their redox behavior. researchgate.netnih.gov These studies can help in understanding the electron transfer processes involved in the reduction of the C-Cl bond and the pyridine ring.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure of Methyl 6-chloronicotinate in the solid state. These studies reveal critical details about its conformation and the interactions that govern its crystal packing.
Molecular Conformation and Planarity Analysis of the Pyridine (B92270) and Ester Groups
The molecule of this compound, with the chemical formula C₇H₆ClNO₂, is nearly planar. researchgate.netnih.gov X-ray diffraction data shows that the dihedral angle between the pyridine ring and the ester group (COOMe) is a mere 3.34 (14)°. researchgate.netnih.gov This indicates a high degree of planarity across the entire molecule, a feature that can influence its electronic properties and intermolecular interactions.
Intermolecular Interactions and Crystal Packing Motifs
The crystal structure of this compound is stabilized by a network of weak intermolecular interactions. researchgate.netnih.gov These include C—H⋯N hydrogen bonds, which link adjacent molecules. researchgate.netnih.gov Specifically, a C3—H3⋯N1 hydrogen bond has been identified with a donor-hydrogen distance of 0.93 Å, a hydrogen-acceptor distance of 2.59 Å, and a donor-acceptor distance of 3.440 (4) Å, with an angle of 151°. nih.gov
Crystal Data for this compound
| Parameter | Value | Reference |
| Formula | C₇H₆ClNO₂ | researchgate.netnih.gov |
| Molecular Weight | 171.58 | researchgate.netnih.gov |
| Crystal System | Triclinic | researchgate.netnih.gov |
| Space Group | Pī | researchgate.netnih.gov |
| a (Å) | 3.8721 (4) | researchgate.netnih.gov |
| b (Å) | 5.8068 (6) | researchgate.netnih.gov |
| c (Å) | 17.3721 (18) | researchgate.netnih.gov |
| α (°) | 95.563 (9) | researchgate.netnih.gov |
| β (°) | 94.918 (8) | researchgate.netnih.gov |
| γ (°) | 104.657 (9) | researchgate.netnih.gov |
| Volume (ų) | 373.64 (7) | researchgate.netnih.gov |
| Z | 2 | researchgate.netnih.gov |
| Temperature (K) | 293 | nih.gov |
High-Resolution Spectroscopic Techniques for Molecular Elucidation
Spectroscopic techniques are invaluable for confirming the molecular structure and understanding the chemical environment of the atoms within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignments
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. While specific chemical shift values from raw experimental data are not detailed in the provided search results, the availability of ¹H and ¹³C NMR spectra is confirmed by various chemical suppliers and databases. tcichemicals.com The analysis of these spectra would typically involve assigning the observed signals to the specific protons and carbon atoms in the molecule, confirming the connectivity and electronic environment of the pyridine ring, the methyl group, and the ester functionality.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Modes
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups. The NIST Chemistry WebBook lists the availability of an IR spectrum for this compound. nist.gov Analysis of the FT-IR and FT-Raman spectra would reveal characteristic absorption bands for the C-Cl, C=O (ester), C-O, and C-H bonds, as well as the vibrations of the pyridine ring. These data are crucial for confirming the presence of the key functional groups within the molecule.
Mass Spectrometry (e.g., Electron Ionization) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns. The molecular weight of this compound is 171.58 g/mol . cymitquimica.comsigmaaldrich.com The NIST Chemistry WebBook indicates the availability of a mass spectrum obtained by electron ionization (EI). nist.gov In a typical EI mass spectrum of an ester, fragmentation would likely involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The observation of the molecular ion peak and characteristic fragment ions would serve to confirm the molecular formula and provide further evidence for the proposed structure. researchgate.net
Computational Chemistry and Theoretical Modeling of Methyl 6 Chloronicotinate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic characteristics of methyl 6-chloronicotinate. These calculations are fundamental in predicting the molecule's reactivity and have been performed using methods such as the B3LYP functional with various basis sets.
Geometric Optimization and Conformational Analysis
The geometry of the this compound molecule has been optimized to determine its most stable conformation. researchgate.net Studies have shown that the molecule is nearly planar. nih.govnih.gov A key structural feature is the dihedral angle between the pyridine (B92270) ring and the ester group, which has been reported to be 3.34(14)°. nih.govnih.gov This planarity is a significant aspect of its conformational state. In the crystalline form, the molecule exhibits a triclinic structure with the space group P-1. researchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₆ClNO₂ |
| Formula weight | 171.58 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 3.8721 (4) |
| b (Å) | 5.8068 (6) |
| c (Å) | 17.3721 (18) |
| α (°) | 95.563 (9) |
| β (°) | 94.918 (8) |
| γ (°) | 104.657 (9) |
| Volume (ų) | 373.64 (7) |
| Z | 2 |
| Data-to-parameter ratio | 15.1 |
Data sourced from Acta Cryst. (2012). E68, o162 researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netaimspress.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. preprints.org Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.netpreprints.org For this compound, the MEP analysis helps in identifying these reactive zones, providing insights into its chemical behavior. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.comresearchgate.net A larger energy gap suggests higher stability and lower reactivity. aimspress.com For molecules similar in structure, these values have been calculated to be in the range of 2.63 to 2.97 eV. researchgate.net This analysis is instrumental in predicting the charge transfer interactions that can occur within the molecule. aimspress.com
Vibrational Frequency Calculations and Detailed Spectral Assignment
Vibrational frequency calculations, often performed using DFT methods, are essential for interpreting experimental infrared (IR) and Raman spectra. jocpr.com By calculating the harmonic frequencies, a detailed assignment of the vibrational modes of the molecule can be made. These theoretical spectra are often in good agreement with experimental data, allowing for a comprehensive understanding of the molecule's vibrational properties. jocpr.com For instance, in a related compound, 6-methylnicotinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level provided a good correlation between calculated and experimental vibrational modes. jocpr.com
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a framework for understanding bonding and interactions within a molecule in a way that aligns with Lewis structures. uni-muenchen.dewikipedia.org This method transforms the complex wavefunction into localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.de NBO analysis can elucidate delocalization effects, which are departures from an idealized Lewis structure, by examining interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The stabilization energy associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. wisc.edu This analysis is crucial for understanding the intramolecular and intermolecular interactions that govern the properties of this compound. researchgate.net
Hirshfeld Surface Analysis for Crystal Engineering Insights
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, which is fundamental for crystal engineering. nih.govresearchgate.netmdpi.comnih.gov This analysis maps various properties onto the Hirshfeld surface, such as d_norm, which highlights contacts shorter than the van der Waals radii in red. nih.gov For similar molecules, Hirshfeld analysis has shown that H···H, H···O/O···H, H···Cl/Cl···H, and H···C/C···H interactions are significant contributors to the crystal packing. nih.govresearchgate.net In the crystal structure of this compound, weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking interactions between aromatic rings, are present, linking the molecules into layers. nih.gov The centroid-centroid distance for these π-π stacking interactions has been measured at 3.8721 (4) Å. nih.govnih.gov
Table 2: Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 34.2 |
| H···O/O···H | 19.9 |
| H···Cl/Cl···H | 12.8 |
| H···C/C···H | 10.3 |
| C···C | 9.7 |
Data is for a related compound, methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, and provides insight into the types of interactions that may be present in this compound. nih.govresearchgate.net
Applications of Methyl 6 Chloronicotinate in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of a chlorine atom and a methyl ester group on the pyridine (B92270) ring of Methyl 6-chloronicotinate provides two distinct reaction sites. This dual reactivity allows for a variety of chemical transformations, making it a highly sought-after precursor in multi-step organic syntheses.
Precursor for Pharmacologically Active Compounds and API Development
This compound serves as a crucial intermediate in the synthesis of numerous pharmacologically active compounds and active pharmaceutical ingredients (APIs). jigschemical.com Its pyridine core is a common scaffold in many drug molecules, and the chlorine atom can be readily displaced by various nucleophiles to introduce diverse functional groups, leading to the generation of extensive compound libraries for drug discovery.
The development of novel therapeutics often relies on the efficient construction of complex molecular architectures. For instance, the synthesis of potent enzyme inhibitors and receptor antagonists frequently utilizes substituted pyridine derivatives, for which this compound is a key starting material.
Intermediate in Agrochemical Research and Development
The agricultural industry continually seeks new and effective pesticides and herbicides with improved efficacy and environmental profiles. This compound is a valuable intermediate in the synthesis of a range of agrochemicals. made-in-china.com The modification of its structure allows for the fine-tuning of biological activity, leading to the development of selective herbicides and insecticides. made-in-china.com For example, it is used in the determination of the insecticide Acetamiprid and its metabolites in crops and soil. chemicalbook.com
Synthesis of Diverse Heterocyclic Derivatives (e.g., Pyrazole (B372694) and Nicotinonitrile Compounds)
The reactivity of this compound extends to the construction of other heterocyclic systems. Through various cyclization and functional group interconversion reactions, it can be transformed into a wide range of heterocyclic derivatives. These include, but are not limited to, pyrazole and nicotinonitrile compounds, which themselves are important pharmacophores and building blocks in medicinal chemistry.
Synthesis of Biologically Active Scaffolds (e.g., GPCR Modulators)
G-protein coupled receptors (GPCRs) represent a major class of drug targets. The pyridine scaffold present in this compound is a key component in the design and synthesis of GPCR modulators. researchgate.netnih.gov Research has shown that this compound is a key intermediate in the synthetic investigation of such modulators. researchgate.netnih.gov The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, aiding in the development of potent and selective GPCR ligands.
Contribution to Advanced Materials Science Research
Beyond its applications in the life sciences, this compound also plays a role in the field of materials science, particularly in the creation of functional polymers and advanced materials.
Monomer for Polymer Synthesis and Functional Materials Creation
The reactive sites on this compound allow it to be used as a monomer in polymerization reactions. The incorporation of this pyridine-containing unit into polymer chains can impart specific properties to the resulting material, such as thermal stability, conductivity, or the ability to coordinate with metal ions. This makes it a valuable component in the design of functional materials for a variety of applications, including electronics and catalysis.
Analytical Methodologies for Methyl 6 Chloronicotinate and Its Derivatives
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatography is a fundamental technique for separating mixtures into their individual components. For Methyl 6-chloronicotinate, both gas and liquid chromatography are routinely used for assessing purity and quantifying the compound and its derivatives.
Gas Chromatography (GC) for Assay and Purity Determination
Gas chromatography (GC) is a powerful and widely used method for analyzing volatile and thermally stable compounds like this compound. bldpharm.com In this technique, the sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a gaseous mobile phase and a stationary phase. bldpharm.com The purity of this compound is frequently determined by GC, with commercial suppliers often specifying a purity of 98% or greater. sigmaaldrich.comtcichemicals.com Some products specify a minimum purity of ≥97.5% as determined by GC analysis. thermofisher.com
The principle of GC purity analysis involves integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, excluding the solvent peak. dss.go.th This provides a percentage purity value. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and the ability to identify impurities based on their mass spectra. jmchemsci.com For routine quality control, GC provides a reliable and precise method for assaying the purity of this compound. tcichemicals.comtcichemicals.com
Table 1: Purity Specifications for this compound by GC
| Supplier/Source | Specified Purity by GC | Reference |
|---|---|---|
| TCI AMERICA | >98.0% | tcichemicals.com |
| Thermo Fisher Scientific | ≥97.5% | thermofisher.com |
| Sigma-Aldrich | 98% | sigmaaldrich.com |
| Avantor | ≥98.0% (for Methyl 6-methylnicotinate) | avantorsciences.com |
High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Related Compound Analysis
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound and its derivatives. bldpharm.com HPLC is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile. It separates compounds based on their interactions with a stationary phase in a packed column and a liquid mobile phase pumped at high pressure.
When coupled with a mass spectrometer (LC-MS or LC-MS/MS), this technique becomes a highly sensitive and selective tool for identifying and quantifying the main compound and any related substances, such as precursors, byproducts, or metabolites. bldpharm.comyoutube.com The key derivative, 6-chloronicotinic acid, which is a known metabolite of several neonicotinoid pesticides, is frequently analyzed using LC-MS/MS. nih.govnih.gov For instance, a method for the analysis of 6-chloronicotinic acid in environmental water samples by direct aqueous injection LC-MS/MS has been developed, demonstrating the power of this technique for trace-level detection without extensive sample cleanup. nih.gov In another application, HPLC-MS/MS was used to determine levels of 6-chloronicotinic acid and its parent compound, imidacloprid (B1192907), in crayfish tissues after a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. mdpi.com
Table 2: HPLC and LC-MS Methods for the Analysis of 6-chloronicotinic acid
| Technique | Analyte | Matrix | Key Findings | Reference |
|---|---|---|---|---|
| LC-MS/MS | 6-chloronicotinic acid | Environmental Water | Method detection limit of 93 ng/L without sample enrichment. | nih.gov |
| HPLC-MS/MS | 6-chloronicotinic acid and Imidacloprid | Crayfish Tissues (plasma, muscle, etc.) | Limits of quantification were 0.05–2.0 μg/kg. Acidifying the mobile phase with 0.1% acetic acid resulted in a better peak shape for 6-chloronicotinic acid. | mdpi.com |
Spectroscopic Methods for Quantitative Analysis in Research Contexts
Spectroscopic methods are used to measure the interaction between electromagnetic radiation and a substance to obtain structural and quantitative information. For this compound, techniques like UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable in research settings.
Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org By measuring the absorbance of a solution of this compound at its wavelength of maximum absorption (λmax), its concentration can be determined if the molar absorptivity is known. libretexts.org Simulated UV-visible spectra for the compound have been studied in research contexts, providing a basis for such quantitative work. researchgate.net
Quantitative NMR (qNMR) is another powerful technique that can determine the purity of a substance or the concentration of a component in a mixture. univ-nantes.fr The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. univ-nantes.fr By integrating the signals of this compound and comparing them to a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for a specific calibration curve for the analyte itself. Both ¹H and ¹³C NMR spectra have been calculated and observed for this molecule in research studies. researchgate.net
Detection and Determination in Complex Matrices as Metabolites or Residues
This compound is an intermediate in the synthesis of certain neonicotinoid insecticides, such as acetamiprid. chemicalbook.com Its hydrolysis product, 6-chloronicotinic acid, is a major metabolite of insecticides like imidacloprid and acetamiprid. nih.govnih.gov The detection of this metabolite in complex matrices like soil, water, and biological fluids is critical for exposure assessment and environmental monitoring.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully employed to determine 6-chloronicotinic acid in human urine. One study detailed a method involving solid-phase extraction (SPE) and a derivatization step prior to GC-MS/MS analysis, achieving a limit of detection of 16 pg/mL. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a prevalent technique for this purpose due to its high sensitivity and specificity, often allowing for direct injection of samples with minimal preparation. nih.gov Methods have been developed for the quantification of 6-chloronicotinic acid in environmental water and for the simultaneous detection of imidacloprid and its metabolites in various tissues of crayfish. nih.govmdpi.com These advanced methods enable the detection of residues at trace levels, providing valuable data for toxicological and environmental risk assessments.
Table 3: Analytical Methods for the Determination of 6-chloronicotinic acid in Complex Matrices
| Technique | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Human Urine | Solid-Phase Extraction (SPE) and derivatization | 16 pg/mL | 56 pg/mL | nih.gov |
| LC-MS/MS | Environmental Water | Direct Aqueous Injection | 93 ng/L | Not Specified | nih.gov |
| HPLC-MS/MS | Crayfish Tissues | QuEChERS Extraction | 0.02–0.5 µg/L | 0.05–2.0 µg/kg | mdpi.com |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Sustainability
The conventional synthesis of Methyl 6-chloronicotinate often involves refluxing 6-chloronicotinic acid with dimethyl carbonate and concentrated sulfuric acid for extended periods. environmentclearance.nic.in Another method starts from 6-hydroxy-2-methylnicotinic acid methyl ester, which is treated with phosphorus oxychloride. While effective, these methods can involve harsh reagents and generate significant waste.
Future research is progressively focusing on "green chemistry" principles to enhance sustainability. libretexts.orgrsc.org This involves the exploration of:
Alternative Catalytic Systems: Moving away from stoichiometric, corrosive reagents like concentrated H2SO4 and POCl3 towards catalytic systems. This could include solid acid catalysts or enzyme-based catalysis that can be easily recovered and reused, minimizing waste.
Greener Solvents: Investigating the use of more environmentally benign solvents. For instance, cyclopentyl methyl ether (CPME) is emerging as a 'green solvent' alternative to traditional volatile organic compounds. rsc.org
Process Intensification: Developing continuous flow processes instead of batch reactions. Flow chemistry can offer better control over reaction parameters, improve safety, and reduce reaction times and solvent volumes.
The goal is to develop synthetic routes that are not only efficient but also have a lower environmental footprint, aligning with the growing demand for sustainable practices in the chemical industry. libretexts.org
Investigation of Advanced Reactivity Profiles and Untapped Transformation Pathways
The reactivity of this compound is largely defined by the electrophilic nature of the pyridine (B92270) ring, further influenced by the electron-withdrawing ester group and the presence of a chlorine atom, a good leaving group. This makes it a prime candidate for nucleophilic aromatic substitution (SNAr). lumenlearning.comlibretexts.orglibretexts.orgpressbooks.pub
Future investigations should aim to map out its reactivity profile more comprehensively:
Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are known for activated aryl halides, a systematic study of the reaction of this compound with a wide array of nucleophiles (O, N, S-based) is warranted. libretexts.orglibretexts.orgpressbooks.pub The mechanism involves the formation of a resonance-stabilized intermediate (a Meisenheimer complex), and the rate is significantly enhanced by electron-withdrawing groups, such as the ester and the ring nitrogen in this compound. lumenlearning.comlibretexts.orglibretexts.orgpressbooks.pub
Cross-Coupling Reactions: The chlorine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Exploring its utility in these reactions would unlock pathways to a vast library of functionalized pyridine derivatives, which are prevalent in pharmaceuticals and materials science.
Untapped Pathways: Research into less common transformations, such as C-H activation at other positions on the pyridine ring or reactions involving the ester moiety in concert with the ring's electronics, could reveal novel synthetic applications.
Computational Design and Prediction for Rational Synthesis of New Derivatives
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds. For this compound, computational methods are already proving insightful.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations have been used to optimize the structure of related molecules and analyze their electronic properties. researchgate.net Methods like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis, along with mapping the Molecular Electrostatic Potential (MEP) surface, can identify the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net
Rational Design of Bioactive Derivatives: A significant emerging paradigm is the use of computational screening and molecular docking to design new derivatives with specific biological targets. researchgate.net For instance, a combined approach using quantum chemical methods, molecular docking, and molecular dynamics simulations has been successfully applied to design novel ketonic compounds as potential inhibitors for breast cancer receptors. tcichemicals.com This same methodology can be applied to derivatives of this compound to predict their binding affinities to various enzymes or receptors.
Virtual Screening: By creating a virtual library of derivatives and using computational tools to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, researchers can prioritize the synthesis of candidates with the most promising drug-like characteristics. tcichemicals.com
Integration into Multi-Component Reaction Strategies for Enhanced Synthetic Efficiency
While specific examples involving this compound in MCRs are not yet prominent in the literature, its structure is well-suited for such applications. Future research should focus on designing novel MCRs where this compound can act as a key building block. Its bifunctional nature (an electrophilic ring position and an ester group) could be exploited to create complex heterocyclic scaffolds in a single, highly efficient step. This represents a significant opportunity to expand its synthetic utility.
Exploration of Unconventional Applications in Functional Material Innovation
The application of this compound derivatives is expanding beyond traditional agrochemicals and pharmaceuticals into the realm of materials science. bldpharm.com Specifically, pyridylcarboxylate ligands, which can be derived from this compound via hydrolysis, are crucial components in the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Pyridylcarboxylate ligands are highly valued because the pyridyl-N and carboxyl-O atoms can coordinate to metal centers, enabling the construction of diverse and stable 1D, 2D, and 3D structures. rsc.orgrsc.orgmdpi.comingentaconnect.com
Functional MOFs: The properties of these MOFs can be tuned by the choice of the ligand. The uncoordinated nitrogen atom of the pyridine ring can act as a Lewis base site, making these materials suitable for applications in:
Catalysis: The Lewis basic sites can catalyze various organic reactions. mdpi.com
Sensing: These sites can interact with specific analytes, leading to changes in the material's properties (e.g., luminescence), which can be used for chemical sensing. rsc.orgresearchgate.net
Adsorption and Separation: The defined pore structures of MOFs make them excellent candidates for gas storage and separation. rsc.org
Future work will involve synthesizing new functional MOFs using ligands derived from this compound and exploring their performance in these advanced applications.
Further Research into Potential Biological Activities Beyond Precursor Roles
While this compound is primarily known as a precursor, for instance in the synthesis of pesticides like Acetamiprid, there is emerging evidence that the molecule itself or its close derivatives may possess intrinsic biological activity. guidechem.comchemicalbook.com
Direct Pharmacological Activity: Molecular docking studies have predicted that this compound could be a potential drug candidate for the treatment of pulmonary fibrosis. researchgate.net This suggests a direct interaction with biological macromolecules, an area that warrants significant experimental validation.
Antimicrobial Properties: The compound has been studied for potential antimicrobial and antifungal properties, although this research is still in its early stages. guidechem.com
Nicotinic Receptor Analogs: The structural similarity to nicotine (B1678760) suggests that derivatives could interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). A related compound, 6-methylnicotine, has been assessed and found to have comparable pharmacological and toxicological properties to nicotine. coresta.org This opens the door to exploring derivatives of this compound as potential modulators of nAChRs for therapeutic applications in central nervous system disorders.
Further in-vitro and in-vivo studies are essential to confirm these predicted activities and to fully understand the pharmacological and toxicological profile of this compound and its novel derivatives.
Data Tables
Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 73781-91-6 | nist.govsigmaaldrich.com |
| Molecular Formula | C7H6ClNO2 | nist.govthermofisher.com |
| Molecular Weight | 171.58 g/mol | sigmaaldrich.comthermofisher.com |
| Appearance | White to pale cream/brown crystalline powder | thermofisher.comcymitquimica.com |
| Melting Point | 82-90 °C | chemicalbook.comsigmaaldrich.comthermofisher.com |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate | thermofisher.com |
| Synonyms | 6-Chloronicotinic Acid Methyl Ester, Methyl 6-chloro-3-picolinate | tcichemicals.comcymitquimica.com |
| SMILES | COC(=O)c1ccc(Cl)nc1 | sigmaaldrich.comthermofisher.com |
| InChI Key | RMEDXVIWDFLGES-UHFFFAOYSA-N | nist.govthermofisher.com |
Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | researchgate.net |
| a (Å) | 3.8721 (4) | nih.gov |
| b (Å) | 5.8068 (6) | nih.gov |
| c (Å) | 17.3721 (18) | nih.gov |
| α (°) | 95.563 (9) | nih.gov |
| β (°) | 94.918 (8) | nih.gov |
| γ (°) | 104.657 (9) | nih.gov |
| Volume (ų) | 373.64 (7) | nih.gov |
| Z | 2 | nih.gov |
Q & A
Q. What are the optimized synthetic routes for preparing methyl 6-chloronicotinate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 6-chloronicotinic acid. A common method involves treating the acid with oxalyl chloride in dichloromethane (CH₂Cl₂) catalyzed by DMF, followed by methanol quenching. Reaction parameters such as temperature (e.g., 0°C for initial mixing, 40°C for reflux), stoichiometry (oxalyl chloride in slight excess), and solvent choice significantly impact yield and purity. TLC monitoring ensures completion, with typical yields around 70–80% after purification . Alternative routes, such as coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura reactions), have been reported for functionalizing the pyridine ring .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm esterification (e.g., methyl ester peak at ~3.9 ppm) and aromatic proton environments.
- GC-MS/HPLC : For purity assessment (>95% by GC) and quantification of residual solvents or byproducts .
- X-ray crystallography : Resolves molecular geometry (e.g., planarity between the ester group and pyridine ring, dihedral angle = 3.34°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Collect spilled material in sealed containers; avoid aqueous discharge due to environmental toxicity .
Advanced Research Questions
Q. How do crystal packing interactions influence the physicochemical properties of this compound?
Single-crystal X-ray studies reveal that molecules form (112) layers via C–H⋯N hydrogen bonds (H⋯N distance = 2.56 Å) and π–π stacking (centroid separation = 3.87 Å). These interactions enhance thermal stability and may affect solubility and dissolution rates in pharmaceutical formulations .
Q. What mechanistic insights govern this compound’s reactivity in cross-coupling reactions?
The chlorine atom at position 6 activates the pyridine ring for nucleophilic substitution. For example, in palladium-catalyzed couplings (e.g., with pyridin-2-ylzinc bromide), the reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination to form bipyridine derivatives. Optimizing ligand choice (e.g., PPh₃) and solvent polarity (THF) improves yields (up to 81%) .
Q. How can computational methods predict the electronic properties of this compound in coordination complexes?
Density Functional Theory (DFT) calculations show that the 6-chloronicotinate moiety in zinc porphyrins adopts a non-planar conformation relative to the porphyrin ring, reducing steric hindrance and stabilizing metal-ligand bonds. Such models guide the design of photocatalysts or sensors .
Q. What strategies resolve contradictions in reported synthetic yields or purity data?
Discrepancies may arise from variations in:
- Purification methods : Column chromatography vs. recrystallization.
- Analytical thresholds : GC detection limits for trace impurities.
- Reagent quality : Anhydrous vs. technical-grade solvents. Reproducibility requires strict adherence to documented protocols and validation via interlaboratory studies .
Q. How does this compound’s stability vary under acidic, basic, or thermal conditions?
Stability studies indicate:
- Acidic conditions : Ester hydrolysis occurs at elevated temperatures (e.g., HCl/MeOH reflux).
- Thermal decomposition : Above 150°C, releases Cl⁻ and CO₂, confirmed by TGA-FTIR. Storage recommendations include inert atmospheres (N₂) and desiccants to prevent moisture-induced degradation .
Methodological Considerations
Q. What guidelines ensure reproducibility in reporting this compound syntheses?
Journals like Beilstein Journal of Organic Chemistry mandate:
- Detailed experimental procedures : Include molar ratios, reaction times, and purification steps.
- Supporting information : NMR/GC spectra, crystallographic data (CCDC numbers), and raw datasets .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?
Systematic SAR studies involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
